molecular formula C9H13N3O3S B14823465 6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide

6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14823465
M. Wt: 243.29 g/mol
InChI Key: KVGFENJTESRGMM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a cyclopropyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a pyridine derivative followed by sulfonamide formation. The reaction conditions often include the use of strong bases and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)pyridine-3-sulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    5-Cyclopropoxypyridine-3-sulfonamide: Lacks the aminomethyl group, which may affect its solubility and reactivity.

    6-(Aminomethyl)-5-cyclopropoxypyridine: Lacks the sulfonamide group, which may affect its biological activity.

Uniqueness

6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropyl and sulfonamide groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-4-8-9(15-6-1-2-6)3-7(5-12-8)16(11,13)14/h3,5-6H,1-2,4,10H2,(H2,11,13,14)

InChI Key

KVGFENJTESRGMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)CN

Origin of Product

United States

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